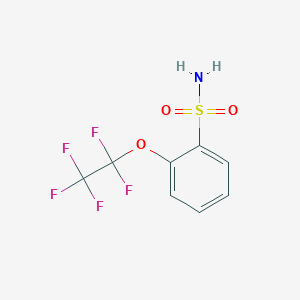

2-Pentafluoroethoxyphenylsulfonamide

Description

Properties

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NO3S/c9-7(10,11)8(12,13)17-5-3-1-2-4-6(5)18(14,15)16/h1-4H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMAHBFDTZQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)(F)F)(F)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentafluoroethoxyphenylsulfonamide typically involves the reaction of pentafluoroethanol with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentafluoroethanol is replaced by the sulfonyl chloride group, forming the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Pentafluoroethoxyphenylsulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl fluorides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfonyl fluorides.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Pentafluoroethoxyphenylsulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of specialty polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Pentafluoroethoxyphenylsulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Phenylsulfonamides with alternative fluorinated substituents (e.g., SF₅-phenylsulfonamides).

Short-chain PFAS (e.g., perfluorobutane sulfonamide derivatives).

Non-fluorinated aryl sulfonamides (e.g., benzenesulfonamide).

Comparative Properties

Key Research Findings

- Electronic Effects: The pentafluoroethoxy group provides strong electron-withdrawing properties, though less pronounced than SF₅ groups in SF₅-phenylsulfonamides, which exhibit superior stability in harsh conditions .

- Bioactivity : Fluorinated sulfonamides generally show enhanced binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase), but this compound’s specific interactions remain unstudied.

Critical Analysis of Evidence Limitations

Lack of Direct Data: No experimental comparisons between this compound and its analogues are available in the provided sources. Toxicity and pharmacokinetic profiles are inferred from structural similarities.

Focus on SF₅ Derivatives : emphasizes SF₅-containing compounds, which differ chemically from pentafluoroethoxy derivatives but share high fluorination-driven stability .

Methodological Constraints : underscores the need for transcriptome-wide studies to compare PFAS impacts systematically .

Future Research Directions

Synthetic Optimization : Explore regioselective fluorination to enhance target specificity.

Toxicogenomics: Multi-compartment toxicity studies comparing fluorinated sulfonamides.

Applications in Drug Design : Leverage the pentafluoroethoxy group’s balance of hydrophobicity and electronic effects for kinase inhibitors or antiviral agents.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-pentafluoroethoxyphenylsulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For fluorinated sulfonamides, key parameters include:

- Temperature : Maintain 0–5°C during electrophilic substitution to minimize side reactions (e.g., over-fluorination) .

- Catalysts : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity in aromatic sulfonamide formation .

- Purification : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>98%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential to verify the pentafluoroethoxy group’s integrity. Expect distinct signals for CF₃ (δ −75 to −80 ppm) and CF₂ (δ −110 to −120 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in negative ion mode to confirm the molecular ion peak (e.g., [M−H]⁻ at m/z 412.9825) .

- Elemental Analysis : Validate empirical formula (e.g., C₈H₅F₅NO₃S) with ≤0.3% deviation .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the sulfonamide group. Avoid aqueous solutions unless stabilized with non-polar solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for perfluoroalkyl sulfonamides like this compound?

- Methodological Answer : Contradictions often arise from exposure duration or model systems. To address this:

- In Vivo vs. In Vitro : Compare acute toxicity (e.g., LD₅₀ in rodents) with chronic effects (e.g., bioaccumulation in liver/kidney cells) .

- Metabolite Profiling : Use LC-MS/MS to identify persistent metabolites (e.g., perfluorooctanoic acid derivatives) that may explain long-term toxicity .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose hormesis and high-dose toxicity .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track biodistribution in vivo .

- Protein Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

- Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes to hydrophobic enzyme pockets .

Q. How can researchers assess the environmental persistence of this compound and its degradation products?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in pH-buffered solutions (pH 3–9) at 25–50°C and monitor degradation via ¹⁹F NMR .

- Microbial Degradation : Use activated sludge assays to identify bacterial consortia capable of cleaving C-F bonds .

- QSAR Modeling : Predict half-lives in soil/water using quantitative structure-activity relationship models for perfluoroalkyl substances .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies of fluorinated sulfonamides?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity in binding assays) .

- Principal Component Analysis (PCA) : Reduce dimensionality of SAR datasets to isolate critical molecular descriptors (e.g., logP, polar surface area) .

- Machine Learning : Train random forest models on PubChem datasets to predict bioactivity cliffs and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.